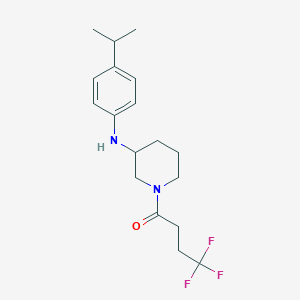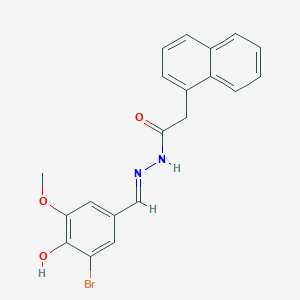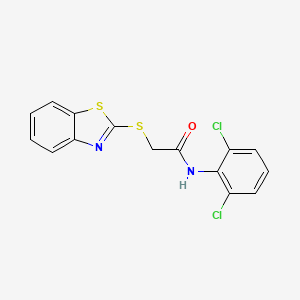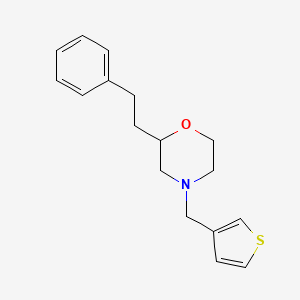
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrrolidinecarboxamides and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that the compound may act by binding to the active site of the target enzyme or receptor and inhibiting its activity. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. These properties make it a potential candidate for the development of drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity, which make it an ideal candidate for studying the activity of enzymes and receptors. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are numerous future directions for research on 1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. Some of these include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential of this compound for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
4. Studies to determine the toxicity and safety profile of this compound.
5. Development of new synthetic methods for the production of this compound.
Conclusion:
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a promising compound that has potential applications in drug discovery. Its high potency and selectivity make it an ideal candidate for studying the activity of enzymes and receptors. Further research is required to fully understand the mechanism of action of this compound and to develop derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 3-methylbutylamine with 5-methyl-1,3-thiazol-2-ylcarbonyl chloride, followed by the addition of pyrrolidine-3-carboxylic acid and the subsequent removal of the protecting groups. This method has been reported in the literature and has been found to give good yields of the desired product.
Scientific Research Applications
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against various enzymes and receptors, including but not limited to, proteases, kinases, and G protein-coupled receptors. These properties make it a potential candidate for the development of drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-9(2)4-5-17-8-11(6-12(17)18)13(19)16-14-15-7-10(3)20-14/h7,9,11H,4-6,8H2,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVRUNBHTIEZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5971137.png)

![methyl 3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5971142.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)

![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)
